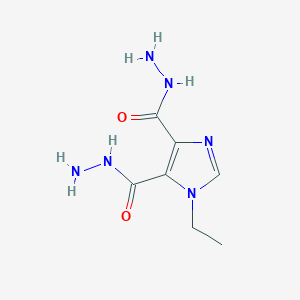

1-Ethyl-1H-imidazole-4,5-dicarbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylimidazole-4,5-dicarbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N6O2/c1-2-13-3-10-4(6(14)11-8)5(13)7(15)12-9/h3H,2,8-9H2,1H3,(H,11,14)(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTZOGCNJJDSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Spectroscopic Analysis of 1 Ethyl 1h Imidazole 4,5 Dicarbohydrazide

X-ray Crystallography for Solid-State Structural Elucidation and Bond Parameters

Further empirical research and publication are required to establish the definitive analytical profile of 1-Ethyl-1H-imidazole-4,5-dicarbohydrazide.

Synthesis and Functionalization of Derivatives and Structural Analogues of 1 Ethyl 1h Imidazole 4,5 Dicarbohydrazide

Synthesis of Variously Substituted 1-Ethyl-1H-imidazole-4,5-dicarbohydrazide Analogues

The synthesis of this compound and its analogues typically commences with the construction of the core imidazole (B134444) ring, followed by the introduction of the ethyl group at the N-1 position and subsequent conversion to the dicarbohydrazide. A common strategy involves the initial preparation of a dialkyl imidazole-4,5-dicarboxylate.

The synthesis of the imidazole core can be achieved through various routes. One approach is the reaction of diaminomaleonitrile (B72808) (DAMN) with an appropriate orthoester in the presence of an acid catalyst to yield the corresponding 4,5-dicyanoimidazole. Subsequent hydrolysis and esterification provide the dialkyl imidazole-4,5-dicarboxylate intermediate. Another method involves the cycloaddition reaction between an isocyanoacetate and an imidoyl chloride. mdpi.com For instance, ethyl isocyanoacetate can be reacted with N-aryl-benzimidoyl chlorides to form 1,5-diaryl-1H-imidazole-4-carboxylate esters. mdpi.com

Once the dialkyl imidazole-4,5-dicarboxylate is obtained, the ethyl group is introduced at the N-1 position via an alkylation reaction. This is typically achieved by treating the imidazole with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base like potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. nih.gov

The final step is the conversion of the diethyl ester to the desired dicarbohydrazide. This is accomplished through hydrazinolysis, which involves reacting the diester with hydrazine (B178648) hydrate (B1144303), often in a protic solvent such as ethanol (B145695), under reflux conditions. mdpi.com This reaction proceeds readily to afford the this compound in good yield.

Variously substituted analogues can be prepared by modifying the starting materials. For example, using different orthoesters or isocyanoacetates in the initial ring formation step can introduce substituents at the C-2 position of the imidazole ring. Similarly, employing substituted ethylating agents allows for the introduction of functionalized ethyl groups at the N-1 position.

Table 1: Synthesis of Substituted Imidazole-4,5-dicarboxylate Esters

| Entry | N-1 Substituent | C-2 Substituent | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl | H | Diethyl iminodiacetate, Triethyl orthoformate | Acetic anhydride, reflux | - | Inferred |

| 2 | 4-Bromophenyl | 4-Fluorophenyl | 4-Fluorobenzoyl chloride, 4-bromoaniline, Ethyl isocyanoacetate | 1. SOCl2; 2. DBU, THF, -78°C to rt | 64 | mdpi.com |

| 3 | 4-Chlorophenyl | 4-Fluorophenyl | 4-Fluorobenzoyl chloride, 4-chloroaniline, Ethyl isocyanoacetate | 1. SOCl2; 2. DBU, THF, -78°C to rt | 68 | mdpi.com |

| 4 | 4-Methoxyphenyl | 4-Fluorophenyl | 4-Fluorobenzoyl chloride, 4-methoxyaniline, Ethyl isocyanoacetate | 1. SOCl2; 2. DBU, THF, -78°C to rt | 55 | mdpi.com |

Chemical Modifications at the Hydrazide Groups for Enhanced Diversity

The hydrazide moieties of this compound are reactive functional groups that can be readily modified to generate a wide array of derivatives. These modifications can be broadly categorized into reactions with carbonyl compounds, acylating agents, and other electrophiles.

Condensation of the hydrazide groups with aldehydes and ketones results in the formation of the corresponding hydrazones. This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with catalytic amounts of acid. The use of a diverse range of aldehydes and ketones allows for the introduction of various aliphatic, aromatic, and heterocyclic substituents.

Acylation of the hydrazide groups with acid chlorides or anhydrides leads to the formation of N-acylhydrazides. These reactions are generally performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct. This approach enables the incorporation of a wide variety of acyl groups, further expanding the chemical diversity of the scaffold.

Furthermore, the hydrazide moieties can react with isocyanates and isothiocyanates to yield the corresponding semicarbazides and thiosemicarbazides, respectively. These reactions provide access to another class of derivatives with potential for diverse biological activities.

Another important transformation of the hydrazide groups is their cyclization to form various five- and six-membered heterocyclic rings. For instance, reaction with orthoesters can lead to the formation of 1,2,4-triazole (B32235) rings. rsc.orgresearchgate.net Treatment with β-diketones can yield pyrazole (B372694) derivatives. researchgate.netnih.govresearchgate.netijpras.commdpi.com These cyclization reactions significantly alter the structure of the parent molecule, leading to the formation of fused heterocyclic systems with distinct chemical and physical properties.

Table 2: Examples of Chemical Modifications at the Hydrazide Groups

| Derivative Type | Reagent | Reaction Conditions | Resulting Functional Group/Ring |

|---|---|---|---|

| Hydrazone | Aromatic/Aliphatic Aldehyde | Ethanol, reflux | -C(=O)NHN=CHR |

| N-Acylhydrazide | Acid Chloride | Pyridine, 0°C to rt | -C(=O)NHNHC(=O)R |

| Semicarbazide | Isocyanate | DMF, rt | -C(=O)NHNHC(=O)NHR |

| 1,2,4-Triazole | Orthoester | Acetic acid, reflux | Fused 1,2,4-triazole ring |

| Pyrazole | β-Diketone | Ethanol, reflux | N-linked pyrazole ring |

Exploration of Ring-Expanded Imidazole Systems Derived from the Scaffold

The this compound scaffold can serve as a precursor for the synthesis of ring-expanded systems, where the imidazole ring is fused to a larger heterocyclic ring. These fused systems often exhibit unique three-dimensional structures and can present pharmacophoric features in different spatial arrangements compared to the parent scaffold.

One notable example is the synthesis of imidazo[4,5-d]pyridazines. These bicyclic systems can be prepared by the cyclocondensation of this compound with a 1,2-dicarbonyl compound. For instance, reaction with glyoxal (B1671930) or a substituted glyoxal in a suitable solvent under acidic or thermal conditions can lead to the formation of the pyridazine (B1198779) ring fused to the imidazole core. The substituents on the glyoxal will determine the substitution pattern on the newly formed pyridazine ring. A series of 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones have been synthesized and shown to be potent DPP-4 inhibitors. nih.gov

Another ring-expanded system that can be accessed from this scaffold is the imidazo[4,5-e] rsc.orgresearchgate.netrsc.orgtriazepine ring system. The synthesis of such seven-membered rings can be achieved by reacting the dicarbohydrazide with a suitable C1 building block that can cyclize with both hydrazide moieties. For example, reaction with phosgene (B1210022) or a phosgene equivalent could potentially lead to the formation of a triazepine-dione ring fused to the imidazole. The synthesis of imidazo[2,1-d] rsc.orgresearchgate.netbohrium.comtriazepine derivatives has been reported via ketene-N,N-acetal chemistry. researchgate.net

The synthesis of imidazo[4,5-e]thiazolo[3,2-b]triazines has also been achieved through the condensation of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. nih.gov

Table 3: Examples of Ring-Expanded Imidazole Systems

| Fused Ring System | Synthetic Precursors | Key Reaction Type |

|---|---|---|

| Imidazo[4,5-d]pyridazine | This compound, 1,2-Dicarbonyl compound | Cyclocondensation |

| Imidazo[4,5-e] rsc.orgresearchgate.netrsc.orgtriazepine | This compound, C1 dielectrophile | Cyclization |

| Imidazo[4,5-b]pyridine | 2-Chloro-3-amino-pyridines, Primary amides | Palladium-catalyzed amidation |

Bioisosteric Replacements within the Imidazole Scaffold

A common bioisostere for the carboxylic acid or amide functionality is the tetrazole ring. bohrium.comnih.govnih.gov The carbohydrazide (B1668358) group can be conceptually dissected into an amide and an amine. Thus, replacement of the carbohydrazide moiety with a substituted tetrazole can be explored. For instance, the synthesis could be adapted to generate a 4,5-dinitrile imidazole precursor, which can then be converted to a bis-tetrazole derivative via reaction with sodium azide. The resulting tetrazole rings can be further N-alkylated to mimic the substitution pattern of derivatives obtained from the hydrazide group. 5-Substituted tetrazoles have been successfully used as bioisosteres of carboxylic acids in the development of antimalarial agents. nih.gov

Another important class of bioisosteres for amides and esters are the 1,2,4- and 1,3,4-oxadiazole (B1194373) rings. rsc.orgresearchgate.netunifi.itnih.govnih.govresearchgate.net These five-membered heterocycles are generally more stable to hydrolysis than the corresponding amides and can offer different hydrogen bonding patterns. The synthesis of 4,5-bis(1,3,4-oxadiazol-2-yl)-1-ethyl-1H-imidazole derivatives could be envisioned starting from the this compound. Reaction of the dicarbohydrazide with an orthoester, followed by cyclization, can yield the 1,3,4-oxadiazole rings. Alternatively, acylation of the dicarbohydrazide followed by cyclodehydration can also lead to the formation of substituted 1,3,4-oxadiazoles. The use of 1,2,4-oxadiazole (B8745197) rings as bioisosteres for ester and amide groups has been reviewed. researchgate.net

These bioisosteric replacements can influence properties such as metabolic stability, lipophilicity, and receptor binding interactions, providing a valuable tool for the optimization of lead compounds derived from the this compound scaffold.

Table 4: Potential Bioisosteric Replacements for the Carbohydrazide Group

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| -C(=O)NHNH2 | 5-Substituted-1H-tetrazole | Mimics acidity and hydrogen bonding of carboxylic acid/amide, improved metabolic stability. bohrium.comnih.govnih.gov |

| -C(=O)NHNH2 | 2-Substituted-1,3,4-oxadiazole | More stable to hydrolysis than amides, different hydrogen bonding capacity. rsc.orgresearchgate.netunifi.itnih.govnih.govresearchgate.net |

| -C(=O)NHNH2 | 5-Substituted-1,2,4-oxadiazole | Hydrolytically stable amide/ester isostere. researchgate.netnih.govnih.gov |

Computational Chemistry and Theoretical Investigations of 1 Ethyl 1h Imidazole 4,5 Dicarbohydrazide

Molecular Modeling and Conformational Analysis of the Dicarbohydrazide Scaffold

Molecular modeling of 1-Ethyl-1H-imidazole-4,5-dicarbohydrazide is essential for understanding its three-dimensional structure and flexibility, which are key determinants of its interaction capabilities. The dicarbohydrazide scaffold, attached to the imidazole (B134444) core, presents several rotatable bonds, leading to a complex conformational landscape.

Conformational analysis, typically initiated through a potential energy scan around key dihedral angles, helps identify the most stable, low-energy conformers. For the this compound molecule, the primary rotations would be around the C(imidazole)-C(carbonyl) and C(carbonyl)-N(hydrazide) bonds. These rotations influence the orientation of the two carbohydrazide (B1668358) arms relative to each other and to the imidazole ring.

Studies on related imidazole derivatives have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. nih.govnih.gov In the case of the dicarbohydrazide, hydrogen bonds could potentially form between the amide protons and the nitrogen atoms of the imidazole ring or the carbonyl oxygen atoms, leading to more planar and rigid structures. The ethyl group at the N1 position of the imidazole ring also influences the conformational space, primarily through steric hindrance.

The conformational search can yield several local and global energy minima. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N1-C5-C=O) (°) | Dihedral Angle (C4-C=O-N) (°) | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|---|

| 1 (Global Minimum) | 180 | 0 | 0.00 | Extended, anti-periplanar arrangement of carbohydrazide arms. |

| 2 | 0 | 0 | 1.5 | Syn-periplanar arrangement, potential for steric clash. |

| 3 | 180 | 180 | 2.1 | Folded conformation, potential for intramolecular H-bonding. |

| 4 | 0 | 180 | 3.5 | Alternative folded conformation. |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific calculations.

Quantum Chemical Calculations, including Molecular Orbital Theory and Density Functional Theory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide detailed insights into the electronic structure of this compound. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's reactivity, stability, and spectroscopic properties.

Molecular Orbital Theory (MOT): MOT describes the distribution of electrons in a molecule in terms of molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. orientjchem.org For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring and the lone pairs of the hydrazide nitrogen atoms, while the LUMO may be distributed over the carbonyl groups and the imidazole ring.

Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely used to optimize molecular geometries and calculate various electronic properties. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. orientjchem.org For this compound, regions of negative potential (electron-rich) are expected around the carbonyl oxygen atoms and the imidazole nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential regions (electron-poor) would be found around the amide and imine protons, highlighting potential hydrogen bond donor sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. This can reveal the nature of bonding and the extent of electron delocalization within the molecule. nih.gov

Table 2: Predicted Quantum Chemical Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | ~4.5 D | Polarity and intermolecular interactions |

Note: These values are estimations based on calculations for similar imidazole and carbohydrazide structures.

Theoretical Studies of Reaction Mechanisms and Transition State Analysis

Theoretical studies can elucidate the mechanisms of chemical reactions involving this compound, including its synthesis and subsequent transformations. The most common route to a carbohydrazide is the reaction of a corresponding ester with hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov

For the synthesis of the target compound, this would involve the reaction of diethyl 1-ethyl-1H-imidazole-4,5-dicarboxylate with hydrazine. Computational chemistry can model this nucleophilic acyl substitution reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

Transition State Analysis: The identification of the transition state (a first-order saddle point on the potential energy surface) is crucial for understanding the reaction kinetics. The energy barrier (activation energy) determined from the difference in energy between the reactants and the transition state dictates the reaction rate. For the hydrazinolysis of the ester, the mechanism likely involves the nucleophilic attack of the hydrazine on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of an ethoxide group. DFT calculations can be used to locate the geometry of this transition state and calculate its vibrational frequencies to confirm its nature (one imaginary frequency). acs.org

Similar theoretical approaches can be applied to study other potential reactions of the dicarbohydrazide, such as condensation reactions with aldehydes or ketones to form hydrazones.

In Silico Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental spectra. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to predict ¹H and ¹³C NMR chemical shifts. orientjchem.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions has been shown to be quite high for various imidazole derivatives. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the various vibrational modes, such as N-H stretching of the hydrazide, C=O stretching of the carbonyl groups, and various vibrations of the imidazole ring. The calculated frequencies are often scaled by an empirical factor to better match experimental values. This can aid in the assignment of peaks in an experimental IR spectrum.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Approximate Position |

|---|---|---|

| ¹H NMR | -NH (hydrazide) | 9.0 - 10.0 ppm |

| -NH₂ (hydrazide) | 4.5 - 5.5 ppm | |

| Imidazole H | 7.5 - 8.0 ppm | |

| -CH₂- (ethyl) | 4.0 - 4.5 ppm | |

| -CH₃ (ethyl) | 1.3 - 1.6 ppm | |

| ¹³C NMR | C=O (carbonyl) | 160 - 170 ppm |

| Imidazole C4/C5 | 130 - 140 ppm | |

| Imidazole C2 | 120 - 130 ppm | |

| IR | N-H stretch | 3200 - 3400 cm⁻¹ |

| C=O stretch | 1650 - 1680 cm⁻¹ |

Note: These are estimated positions based on typical values for the respective functional groups and may vary depending on the molecular environment and solvent.

Computational Docking Studies for Elucidating Molecular Interaction Profiles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. arabjchem.org While often used in drug discovery to predict binding to a biological target, docking can also be employed in a more general sense to understand the non-covalent interaction profile of a molecule like this compound with various chemical environments or surfaces. jchr.org

By docking the molecule into the active sites of well-characterized proteins or even onto model surfaces, the key molecular interactions can be identified. The dicarbohydrazide moiety offers multiple points for interaction:

Hydrogen Bond Donors: The -NH and -NH₂ groups.

Hydrogen Bond Acceptors: The carbonyl oxygen atoms and the imidazole nitrogen atoms.

Hydrophobic Interactions: The ethyl group and the surface of the imidazole ring.

π-π Stacking: The imidazole ring can engage in stacking interactions with other aromatic systems.

Docking simulations can generate a binding score, which estimates the binding affinity, and provide a visual representation of the interaction patterns. researchgate.net This allows for a detailed analysis of which parts of the molecule are most likely to participate in intermolecular interactions, providing a profile of its potential for forming complexes, binding to materials, or interacting with other molecules in a mixture. nih.gov

Coordination Chemistry and Metal Organic Frameworks Incorporating Imidazole 4,5 Dicarbohydrazide Scaffolds

1-Ethyl-1H-imidazole-4,5-dicarbohydrazide as a Potential Multidentate Ligand

This compound is poised to be an exceptional multidentate ligand. Its parent scaffold, imidazole-4,5-dicarboxylic acid (H₃IMDC), and its derivatives are recognized for their rich coordination potential, possessing six potential donor atoms: two nitrogen atoms within the imidazole (B134444) ring and four oxygen atoms from the two carboxylate groups. researchgate.netwalshmedicalmedia.com These ligands can be partially or fully deprotonated, leading to a variety of coordination modes. walshmedicalmedia.com

The target compound, this compound, replaces the carboxyl groups (-COOH) with carbohydrazide (B1668358) groups (-CONHNH₂). This modification retains the key coordinating nitrogen atoms of the imidazole ring and the carbonyl oxygen atoms while introducing two additional nitrogen atoms in each of the two hydrazide tails. This results in a ligand with up to eight potential donor sites (two imidazole nitrogens, two carbonyl oxygens, and four hydrazide nitrogens), significantly enhancing its potential denticity and versatility compared to its dicarboxylate analogue. The presence of multiple N and O donor atoms makes it an excellent candidate for constructing diverse and complex coordination polymers. walshmedicalmedia.com

Investigation of Diverse Coordination Modes and Geometries with Metal Centers

The coordination behavior of imidazole-dicarboxylate ligands is highly adaptable. For instance, 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H₃EIDC) has been shown to coordinate with metal ions like Ni(II), Mn(II), and Cd(II) in various deprotonated forms (singly, doubly, or triply), adopting μ₂ or μ₃ bridging modes. nih.govacs.org This flexibility gives rise to a range of coordination geometries around the metal centers. Similarly, other substituted imidazole-4,5-dicarboxylic acids have demonstrated a diversity of coordination modes when forming MOFs. rsc.orgnih.gov

For this compound, an even greater diversity of coordination modes can be anticipated. The hydrazide moiety can coordinate to a metal center in several ways:

Monodentate: Through the terminal amino nitrogen or the carbonyl oxygen.

Bidentate Chelating: Through the carbonyl oxygen and the adjacent nitrogen atom, forming a stable five-membered ring.

Bidentate Bridging: Linking two different metal centers.

This versatility allows the ligand to act as a flexible linker, capable of forming architectures from discrete molecular squares to extended 2D and 3D frameworks. nih.govacs.org The specific coordination mode adopted would depend on factors such as the nature of the metal ion, the reaction pH, and the solvent used. acs.org

Hydrothermal and Solvothermal Synthesis of Metal-Organic Frameworks Based on the Imidazole-Dicarboxylate Linker

Hydrothermal and solvothermal methods are the predominant techniques for synthesizing crystalline MOFs from imidazole-based linkers. rsc.orgresearchgate.net These methods involve heating the constituent metal salts and organic linkers in a sealed vessel at elevated temperatures and pressures. This process facilitates the deprotonation of the ligand and the self-assembly of the final framework.

Numerous MOFs have been successfully synthesized using these techniques with ligands like H₃EIDC and other imidazole-dicarboxylate derivatives. nih.govacs.orgrsc.orgfigshare.com For example, four distinct complexes involving H₃EIDC were synthesized with Ni(II), Mn(II), and Cd(II) under hydro(solvo)thermal conditions, yielding structures ranging from a zero-dimensional (0D) tetranuclear square to a novel three-dimensional (3D) framework. nih.govacs.org Similarly, lanthanide-organic coordination polymers have been fabricated using H₃EIDC under hydrothermal conditions. rsc.org These established synthesis protocols would be directly applicable to this compound, likely yielding novel MOF structures with potentially unique properties due to the different functional groups.

Design and Assembly of Supramolecular Architectures

The final structure of a coordination polymer is dictated by the interplay of strong metal-ligand coordination bonds and weaker, non-covalent interactions such as hydrogen bonds and π-π stacking. Imidazole-dicarboxylate ligands are adept at forming extensive supramolecular networks through these interactions. walshmedicalmedia.comrsc.org The N-H group on the imidazole ring and the carboxyl groups are excellent hydrogen bond donors and acceptors.

The carbohydrazide groups in this compound would significantly enhance the potential for forming robust supramolecular architectures. The -NH and -NH₂ groups are strong hydrogen bond donors, which can interact with the carbonyl oxygens (acceptors) or solvent molecules, leading to highly stable and intricate three-dimensional networks. researchgate.net This is exemplified in structures based on the parent H₃EIDC ligand, where 2D sheets are constructed from helical chains bridged by other linkers, or 3D structures are built from 2D motifs joined by ligand bridges. nih.govacs.org The increased hydrogen-bonding capacity of the dicarbohydrazide ligand would provide greater control over the assembly of such complex architectures.

Influence of Synthetic Parameters (e.g., pH, Solvent Systems, Metal-to-Ligand Ratio) on Coordination Polymer Topology

The topology of coordination polymers is highly sensitive to synthetic conditions. Subtle changes in parameters like pH, solvent, temperature, and the metal-to-ligand molar ratio can dramatically influence the final product's dimensionality and structure. walshmedicalmedia.comnih.gov

pH: The degree of deprotonation of the ligand is controlled by the pH of the reaction mixture. For imidazole-dicarboxylates, different pH values can yield anions with varying charges (e.g., H₂IDC⁻, HIDC²⁻, IDC³⁻), which in turn coordinate differently to metal ions, leading to diverse framework topologies. walshmedicalmedia.comresearchgate.netresearchgate.net This principle would be equally critical for the dicarbohydrazide ligand.

Solvent Systems: The choice of solvent can influence the coordination geometry of the metal ion and the solubility of the reactants, thereby directing the self-assembly process toward a specific structure. researchgate.netmdpi.com Different solvents can lead to the formation of isomeric coordination polymers with distinct topologies. researchgate.net

Metal-to-Ligand Ratio: Varying the molar ratio of the metal salt to the organic linker can affect the coordination number of the metal center and the connectivity of the resulting framework, leading to different structural outcomes. acs.org

Fine-tuning these parameters is a key strategy for achieving control over the synthesis of coordination polymers with desired architectures. nih.govacs.orgacs.org

| Parameter | Influence on Coordination Polymer Topology | Example from Imidazole-Dicarboxylate Systems |

| pH | Controls the deprotonation state of the ligand, affecting its charge and coordination modes. | Different protonation states of imidazole-4,5-dicarboxylic acid lead to MOFs with 0D, 1D, 2D, and 3D topologies. walshmedicalmedia.com |

| Solvent System | Affects solubility, metal coordination sphere, and can induce different framework isomers. | The use of different solvents can lead to the formation of distinct topologies in coordination polymers. researchgate.net |

| Metal-to-Ligand Ratio | Influences the final connectivity and dimensionality of the framework. | Adjusting the ratio is crucial for controlling the formation of specific complex structures. acs.org |

Rational Design Principles for Metal-Organic Frameworks with Targeted Research Functions

The rational design of MOFs aims to create materials with specific structures and functionalities by carefully selecting the molecular building blocks (metal ions or clusters and organic linkers). rsc.orgscispace.comnih.gov This approach, often termed reticular chemistry, allows for the synthesis of MOFs with predictable topologies and tailored pore environments. nih.gov

Key principles for designing MOFs with imidazole-based linkers include:

Structural Approach: Selecting linkers and metal centers with specific geometries to target a desired network topology (e.g., using a linear linker to form a 1D chain or a tetrahedral metal cluster to build a 3D diamondoid network). rsc.orgscispace.com

Functional Approach: Incorporating functional groups into the organic linker to impart specific properties to the MOF, such as catalytic activity, selective gas adsorption, or luminescence. rsc.orgnih.gov

This compound is an ideal candidate for this design approach. The basic imidazole core provides a proven scaffold for building robust frameworks. The ethyl group can be modified to tune the steric and electronic properties of the ligand. Most importantly, the terminal -NH₂ groups of the hydrazide moieties are reactive sites that can be used for post-synthetic modification, allowing for the introduction of new functionalities into the MOF after its initial synthesis. nih.gov This opens up possibilities for creating highly specialized materials for applications in catalysis, sensing, and separations.

Advanced Research Applications of 1 Ethyl 1h Imidazole 4,5 Dicarbohydrazide As a Chemical Scaffold

Utility in Combinatorial Chemistry and Synthetic Library Construction

The structure of 1-Ethyl-1H-imidazole-4,5-dicarbohydrazide is exceptionally well-suited for combinatorial chemistry and the construction of diverse synthetic libraries. The two terminal hydrazide groups serve as reactive handles for the introduction of a wide array of chemical functionalities. This bifunctionality allows for the parallel synthesis of large numbers of distinct molecules from a common core, a foundational technique in drug discovery and materials science.

Research on the related imidazole-4,5-dicarboxylic acid (I45DA) scaffold has demonstrated its utility in creating extensive libraries of imidazole-4,5-dicarboxamides (I45DCs) through derivatization with various amines. nih.gov In one such study, a library of 126 dissymmetrically substituted dicarboxamides was prepared using parallel synthesis, showcasing the scaffold's robustness for generating chemical diversity. nih.gov Similarly, the dicarbohydrazide functional groups of this compound can react with a vast selection of aldehydes and ketones to form acylhydrazone libraries. Acylhydrazones are a privileged structural motif in medicinal chemistry, and target-directed dynamic combinatorial chemistry has successfully utilized this reversible reaction to identify and optimize inhibitors for anti-infective targets. nih.gov

Table 1: Potential Reactions for Library Synthesis from this compound

| Reactant Class | Resulting Linkage | Potential Library Features |

| Aldehydes/Ketones | Acylhydrazone | Diverse substituents, potential for dynamic combinatorial libraries. nih.gov |

| Isocyanates/Isothiocyanates | Semicarbazide/Thiosemicarbazide | Introduction of urea-like functionalities, hydrogen bonding motifs. |

| Acyl Chlorides/Anhydrides | Diacylhydrazine | Stable amide-like bonds, incorporation of various R-groups. |

| Sulfonyl Chlorides | Hydrazide-sulfonamide | Introduction of sulfonamide groups, known for bioactivity. |

This adaptability makes the this compound scaffold a powerful tool for generating novel compounds for high-throughput screening and the discovery of new bioactive molecules or functional materials.

Development of Novel Building Blocks for Complex Organic Molecular Architectures

Beyond its use in combinatorial libraries, this compound serves as a sophisticated building block for the synthesis of more complex, architecturally elaborate organic molecules. The imidazole (B134444) core itself is a privileged structure in numerous natural products and pharmaceuticals. scispace.com The carbohydrazide (B1668358) moieties provide reactive sites for cyclization and condensation reactions, enabling the construction of fused heterocyclic systems.

The synthesis of related 1,5-diaryl-1H-imidazole-4-carbohydrazides demonstrates a common synthetic route where the carbohydrazide is formed in the final step from a corresponding ester. nih.gov This highlights the role of the carbohydrazide as a key functional group for accessing target molecules. By analogy, this compound can be envisioned as a precursor to:

Fused Polycyclic Systems: Intramolecular cyclization reactions could lead to the formation of novel imidazole-fused diazepine (B8756704) or other heterocyclic ring systems.

Macrocycles: The two reactive ends of the molecule can be linked by a suitable dielectrophile to form macrocyclic structures, which are of interest in host-guest chemistry and as enzyme inhibitors.

Dendrimers and Polymers: The bifunctional nature of the scaffold allows it to act as a monomer or core unit for the synthesis of polymers or dendrimers with an imidazole-based backbone.

The strategic placement of the ethyl group at the N-1 position of the imidazole ring can also influence the solubility and conformational properties of the resulting complex molecules, a critical aspect in both drug design and materials science.

Applications in Catalyst Development and Ligand Design for Organic Reactions

The imidazole nucleus and its derivatives are widely recognized for their ability to act as ligands for transition metals, forming the basis of numerous catalysts. walshmedicalmedia.com this compound possesses multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the nitrogen and oxygen atoms of the two carbohydrazide side chains. walshmedicalmedia.comresearchgate.net This multidentate character makes it a promising candidate for designing novel ligands and catalysts.

Studies on the closely related 2-ethyl-1H-imidazole-4,5-dicarboxylic acid (H3EIDC) have shown its versatility in coordinating with various metal ions, including Ni(II), Mn(II), and Cd(II), forming structures from discrete molecular squares to 2D and 3D coordination polymers. acs.org The ligand can be deprotonated to varying degrees, allowing it to bind metals in multiple modes. acs.org While the carbohydrazide groups of this compound are neutral, unlike the charged carboxylates, their donor atoms can similarly form stable chelate rings with metal centers.

Furthermore, researchers have developed novel PEPPSI-type palladium complexes based on the 1H-imidazole-4,5-dicarboxylic acid scaffold for catalytic reactions in aqueous media. mdpi.com By functionalizing the core with hydrophilic and lipophilic groups, they created metallosurfactants that showed high activity in reduction and Suzuki-Miyaura coupling reactions. mdpi.com This approach could be readily adapted to the this compound scaffold, using the hydrazide groups as points for attaching solubility-modifying or sterically-tuning substituents to create bespoke catalysts.

Contribution to Advanced Materials Science (e.g., functional materials, optical applications)

The imidazole scaffold is a key component in the development of advanced functional materials, particularly in the realm of metal-organic frameworks (MOFs) and luminescent compounds. researchgate.netnih.gov The ability of imidazole-based ligands to coordinate with metal ions in various geometries is fundamental to the construction of these materials. walshmedicalmedia.com

This compound, with its multiple donor sites, is an excellent candidate for building MOFs. Analogous ligands like 2-ethyl-1H-imidazole-4,5-dicarboxylic acid have been used to construct 3D cobalt-organic frameworks and other coordination polymers. researchgate.net These materials often exhibit interesting properties such as porosity, catalytic activity, or specific magnetic and luminescent behaviors.

The optical properties of imidazole derivatives are also an area of active research. nih.gov Imidazole-based fluorophores have been designed that exhibit high quantum yields and bright blue-green emission, making them suitable for applications like organic light-emitting diodes (OLEDs) and fluorescent dyes. nih.govresearchgate.net The specific electronic structure of the imidazole ring, combined with substituents on the carbohydrazide arms, could be tuned to create novel materials with tailored photophysical properties, such as sensors or components for optical devices. nih.govuokerbala.edu.iq

Table 2: Potential Material Applications based on Analogous Imidazole Scaffolds

| Material Type | Analogous Ligand | Observed Properties | Potential Application for this compound |

| Metal-Organic Frameworks (MOFs) | 2-ethyl-1H-imidazole-4,5-dicarboxylic acid | 3D frameworks, magnetic coupling. acs.org | Porous materials for gas storage, heterogeneous catalysis. |

| Fluorescent Dyes | Diphenyl imidazole derivatives | Blue light emission, use in OLEDs. nih.gov | Luminescent sensors, components for light-emitting devices. |

| Dye-Sensitized Solar Cells (DSSCs) | Substituted imidazole derivatives | Power conversion efficiency up to 2.01%. uokerbala.edu.iq | Organic dyes for solar energy conversion. |

Role in Supramolecular Assemblies Beyond Direct Metal Coordination

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule is rich in functionalities that can participate in these interactions. The N-H and C=O groups of the two carbohydrazide moieties are excellent hydrogen bond donors and acceptors. mdpi.com

The imidazole ring itself can engage in several types of non-covalent interactions:

Hydrogen Bonding: The N-3 nitrogen atom of the imidazole ring is a hydrogen bond acceptor, while the N-H groups of the hydrazide are donors. scispace.com

π-π Stacking: The aromatic imidazole ring can stack with other aromatic systems.

Dipole-Dipole Interactions: The imidazole ring is highly polar and can participate in strong dipole-dipole interactions. mdpi.com

These interactions can guide the self-assembly of this compound molecules into well-defined supramolecular architectures like gels, liquid crystals, or molecular networks in the solid state. The ability of the parent imidazole-4,5-dicarboxylic acid to form extensive hydrogen-bonded networks is well-documented, providing a strong precedent for the supramolecular behavior of its dicarbohydrazide derivative. walshmedicalmedia.com This capacity for self-assembly is crucial for applications in areas like crystal engineering, drug delivery, and the development of "smart" materials that respond to external stimuli.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 1-Ethyl-1H-imidazole-4,5-dicarbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-component reactions under controlled temperatures and pH. For example, hydrazide derivatives can be synthesized via condensation reactions using dicarboxylic acid precursors and hydrazine hydrate. Metal-mediated coordination (e.g., chromium complexes with carbohydrazides) may stabilize intermediates, as demonstrated in the synthesis of similar imidazole derivatives . Solvent choice (e.g., dimethylsulfoxide) and slow evaporation techniques can yield crystalline products suitable for structural analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Assign chemical shifts for ethyl and hydrazide groups (e.g., δ 1.2–1.5 ppm for ethyl CH3, δ 8–10 ppm for NH protons).

- IR : Confirm hydrazide N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).

- HPLC/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 214.1 for C7H12N6O2) and assess purity ≥95% .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for imidazole-carbohydrazide derivatives be resolved?

- Methodological Answer : Employ the SHELX suite (e.g., SHELXL for refinement) to address weak hydrogen bonds (C–H⋯Cl/N) and disorder in crystal packing. For high-resolution or twinned data, refine anisotropic displacement parameters and validate geometric restraints (e.g., bond lengths, angles) against databases like the Cambridge Structural Database. Contradictions often arise from solvent inclusion or dynamic disorder, requiring iterative refinement cycles .

Q. What computational tools are recommended for predicting reaction pathways and optimizing synthetic yields?

- Methodological Answer : Use AI-driven retrosynthesis platforms (e.g., Template_relevance models) that integrate databases like Reaxys and Pistachio. These tools predict feasible routes by scoring precursor plausibility (threshold >0.01) and prioritizing one-step syntheses. For example, cyclization reactions with POCl3 at 120°C can form oxadiazole derivatives from hydrazide intermediates .

Q. How can this compound be applied in designing low-sensitivity energetic materials?

- Methodological Answer : Inspired by graphene-like coordination polymers (e.g., Ag(I)-FDCA complexes), incorporate the compound into layered structures to reduce friction sensitivity. The imidazole core provides π-stacking interactions, while the ethyl group enhances solubility in polar solvents. Test mechanical sensitivity via BAM methods (e.g., friction sensitivity ≤84 N) and validate thermal stability using DSC .

Key Considerations

- Avoid Contradictions : When interpreting NMR data, distinguish between tautomeric forms (e.g., 1H vs. 3H imidazole) using variable-temperature experiments .

- Safety : Handle hydrazide derivatives in fume hoods due to potential genotoxicity (refer to SDS guidelines for 4,5-dicyano-imidazole analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.